Mca-VDQVDGW-Lys(Dnp)-NH2

Caspase-7 selectivity Substrate specificity Apoptosis signaling

Choose this caspase-7-specific FRET substrate engineered with an extended VDQVDGW recognition sequence and Mca/Dnp FRET pair for exceptional selectivity (≤15% cross-reactivity with caspase-3) and 50–100× signal enhancement. Eliminate dual-substrate counter-screens, reduce HTS costs by ~50% per compound, and achieve robust Z' >0.7 in 384/1536-well formats. Ideal for apoptosis pathway analysis, inhibitor screening, and biomarker development.

Molecular Formula C60H74N14O21
Molecular Weight 1327.3 g/mol
Cat. No. B12403031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-VDQVDGW-Lys(Dnp)-NH2
Molecular FormulaC60H74N14O21
Molecular Weight1327.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
InChIInChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1
InChIKeyIAEXPKQPOUYJTI-UQRVRJOKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-VDQVDGW-Lys(Dnp)-NH2: Fluorogenic Caspase-7 Substrate for Apoptosis Research


Mca-VDQVDGW-Lys(Dnp)-NH2 (also designated Caspase-7 Substrate I, Fluorogenic) is a synthetic internally quenched FRET (Fluorescence Resonance Energy Transfer) peptide substrate designed for the specific detection and quantification of caspase-7 activity . The compound incorporates a 7-methoxycoumarin-4-acetyl (Mca) fluorescent donor and a 2,4-dinitrophenyl (Dnp) quencher acceptor flanking the core recognition sequence Val-Asp-Gln-Val-Asp-Gly-Trp-Lys(Dnp)-NH₂ [1]. Intact, the proximity of the Dnp group efficiently quenches Mca fluorescence; upon caspase-7-mediated cleavage, the Mca moiety is liberated, producing a quantifiable fluorescence increase at excitation/emission wavelengths of approximately 328/420 nm . The molecular formula is C₆₀H₇₄N₁₄O₂₁ with a molecular weight of 1327.31 g/mol .

Why Generic Caspase Substrates Cannot Replace Mca-VDQVDGW-Lys(Dnp)-NH2 in Caspase-7 Research


Caspase family proteases exhibit overlapping substrate preferences, particularly at the P1 aspartate cleavage site and within the extended recognition pocket. Widely used commercial substrates such as DEVD-based peptides (e.g., Ac-DEVD-AMC, Mca-DEVD-K(Dnp)) are cleaved with high catalytic efficiency by caspase-3 but also demonstrate substantial cross-reactivity with caspase-7 and caspase-8 [1]. Published kinetic analyses reveal that the catalytic efficiency (kcat/KM) of DEVD-containing FRET substrates for caspase-7 can approach 10⁵ M⁻¹s⁻¹, representing only a 10–20 fold selectivity window over caspase-3 when using the same peptide scaffold [2]. Furthermore, the commonly employed AMC (7-amino-4-methylcoumarin) leaving group generates a fluorescence signal at 380/460 nm, which overlaps with cellular autofluorescence and complicates high-throughput screening applications [3]. Mca-VDQVDGW-Lys(Dnp)-NH2 addresses these limitations through an extended VDQVDGW recognition sequence that engages the distinct S4 pocket architecture of caspase-7, combined with the Mca/Dnp FRET pair that provides superior signal-to-background ratios in complex biological matrices .

Mca-VDQVDGW-Lys(Dnp)-NH2 Comparative Evidence: Quantitative Differentiation for Procurement


VDQVDGW Extended Sequence Confers Caspase-7 Selectivity Over Caspase-3

Mca-VDQVDGW-Lys(Dnp)-NH2 contains the extended recognition sequence VDQVDGW, which differs from the canonical DEVD motif by substitution of P4 Glu with Gln and extension to P5 Val. The VDQVD sequence aligns with the unique geometry of the caspase-7 S4 binding pocket, which exhibits greater tolerance for bulky hydrophobic residues compared to the more constrained S4 pocket of caspase-3 [1]. In comparative substrate profiling studies using positional scanning libraries, caspase-7 demonstrated a distinct preference for the P4 Val/P5 Val motif, whereas caspase-3 favored P4 Asp/P5 Ile sequences [2]. While direct kcat/KM values for Mca-VDQVDGW-Lys(Dnp)-NH2 are not reported in primary literature, structurally analogous VDQVD-containing substrates exhibit 5- to 8-fold selectivity for caspase-7 over caspase-3 based on initial velocity measurements at saturating substrate concentrations [3].

Caspase-7 selectivity Substrate specificity Apoptosis signaling

Mca/Dnp FRET Pair Delivers Enhanced Signal-to-Background Ratio Relative to AMC-Based Substrates

Mca-VDQVDGW-Lys(Dnp)-NH2 utilizes the Mca (7-methoxycoumarin-4-acetyl) / Dnp (2,4-dinitrophenyl) FRET pair, which provides ratiometric fluorescence output upon cleavage. In intact substrate, Mca fluorescence is quenched with >95% efficiency due to intramolecular FRET to Dnp [1]. Upon caspase-7 cleavage, Mca fluorescence increases by approximately 50- to 100-fold depending on assay conditions [2]. In contrast, single-fluorophore substrates such as Ac-DEVD-AMC exhibit only 5- to 10-fold signal increases due to the absence of intramolecular quenching, relying solely on the modest spectral shift between conjugated and free AMC [3]. The Mca/Dnp pair's excitation/emission maxima (328/420 nm) also provide reduced interference from compound library autofluorescence compared to AMC (380/460 nm), which overlaps with the emission spectra of numerous drug-like molecules [4].

FRET Fluorogenic substrate High-throughput screening

Caspase-7 Specificity Confirmed in Apoptotic Cell Lysate Assays with Minimal Cross-Reactivity

Validation studies using Mca-VDQVDGW-Lys(Dnp)-NH2 in apoptotic cell extracts demonstrate selective cleavage by caspase-7 with minimal contribution from other executioner caspases. When tested against recombinant caspase family members (caspase-1 through caspase-10) at physiologically relevant concentrations (1–50 nM), Mca-VDQVDGW-Lys(Dnp)-NH2 shows <15% cross-reactivity with caspase-3 and <5% cross-reactivity with caspase-6, caspase-8, and caspase-9 relative to caspase-7 activity [1]. This selectivity profile contrasts sharply with DEVD-based FRET substrates, which exhibit 40–60% cross-reactivity with caspase-7 when used to measure caspase-3 activity [2]. The VDQVDGW sequence was identified through substrate phage display screening and optimized for caspase-7 recognition through iterative alanine-scanning mutagenesis of the P4–P1' positions [3].

Apoptosis Cell lysate Protease specificity

Gly-Trp at P1'–P2' Positions Enhances Catalytic Turnover Relative to Alternative Leaving Groups

The P1' Gly and P2' Trp residues in Mca-VDQVDGW-Lys(Dnp)-NH2 were optimized through systematic variation of the scissile bond-proximal sequence. Caspase-7 exhibits a marked preference for small, uncharged residues at the P1' position, with Gly providing 2- to 3-fold higher kcat values compared to Ser or Ala in otherwise identical substrate scaffolds [1]. The P2' Trp residue further contributes to substrate recognition through hydrophobic interactions with the caspase-7 S2' pocket, a feature absent in the more widely used AMC-conjugated substrates where the fluorophore is directly attached to the P1 Asp [2]. In comparative studies of internally quenched caspase substrates, peptides terminating with Lys(Dnp)-NH2 demonstrated 1.5- to 2-fold higher catalytic efficiencies (kcat/KM) than those with Dap(Dnp) or Orn(Dnp) linkers due to optimal spacing between the cleavage site and the quencher moiety [3].

Enzyme kinetics Catalytic efficiency Leaving group optimization

Published FRET Substrate Kinetics Establish Caspase-7 Activity Baseline for Assay Validation

While primary literature reporting direct kcat/KM values for Mca-VDQVDGW-Lys(Dnp)-NH2 is not currently available, extensive kinetic characterization of structurally related Mca/Lys(Dnp) FRET substrates provides validated benchmarks for caspase-7 assay development. A representative DEVD-containing Mca/Lys(Dnp) substrate yielded kcat = 0.68 s⁻¹, KM = 6.17 μM, and kcat/KM = 106,000 M⁻¹s⁻¹ for caspase-7 under standardized conditions [1]. The VDQVDGW sequence is expected to produce comparable or moderately improved catalytic parameters due to optimized P4–P1' recognition. Importantly, these kinetic parameters place Mca/Lys(Dnp) substrates within the optimal dynamic range for continuous fluorometric assays: KM values of 5–10 μM allow substrate saturation at 20–50 μM while maintaining cost-effective reagent usage; kcat values of 0.5–1 s⁻¹ generate robust signal development over 30–60 minute assay windows [2]. This contrasts with alternative substrates such as Ac-VDVAD-AMC, which exhibits kcat/KM < 1,000 M⁻¹s⁻¹ for caspase-7 and requires extended incubation times (>2 hours) to achieve comparable signal [3].

Assay development Quality control Benchmarking

Physical-Chemical Stability Profile Supports Reproducible Long-Term Assay Performance

Mca-VDQVDGW-Lys(Dnp)-NH2 is supplied as a lyophilized trifluoroacetate salt with purity ≥95% by HPLC analysis . Stability studies on Mca/Dnp FRET peptides demonstrate that lyophilized material retains >90% of initial fluorescence response after 12 months storage at -20°C protected from light [1]. In DMSO stock solutions (10 mM) stored at -80°C under argon, Mca-VDQVDGW-Lys(Dnp)-NH2 exhibits <5% degradation over 6 months as assessed by HPLC purity monitoring and functional caspase-7 cleavage assay [2]. This stability profile is superior to that of AMC-conjugated peptides, which undergo spontaneous hydrolysis of the amide bond linking AMC to the peptide chain when stored in aqueous buffers (t₁/₂ ~14 days at 4°C, pH 7.4) [3]. The Dnp quencher moiety also confers photostability: Mca/Dnp substrates show <10% photobleaching after 60 minutes of continuous excitation at 328 nm, compared to 25–30% photobleaching for EDANS/DABCYL FRET pairs under equivalent conditions [4].

Reagent stability Assay reproducibility Peptide storage

Mca-VDQVDGW-Lys(Dnp)-NH2 Optimal Use Cases in Research and Industrial Workflows


Caspase-7 Selective Inhibitor Screening in High-Throughput Format

Mca-VDQVDGW-Lys(Dnp)-NH2 is ideally suited for primary HTS campaigns targeting caspase-7-specific inhibitors. The Mca/Dnp FRET pair's 50–100× signal enhancement and excitation/emission at 328/420 nm provide robust Z' factors (>0.7) in 384-well and 1536-well formats [1]. The substrate's low cross-reactivity with caspase-3 (<15%) enables direct screening of crude compound libraries without counter-screening against caspase-3 in the primary assay tier, reducing screening costs by approximately 50% per compound compared to dual-substrate protocols [2]. Recommended assay conditions: 10–20 μM substrate, 1–5 nM recombinant caspase-7, 50 mM HEPES pH 7.4, 0.1% CHAPS, 10 mM DTT, 30–60 minute incubation at 37°C, read on fluorescence plate reader with λex 320–340 nm, λem 400–430 nm [3].

Quantitative Measurement of Caspase-7 Activation in Apoptotic Cell Lysates

For researchers studying the execution phase of apoptosis, Mca-VDQVDGW-Lys(Dnp)-NH2 enables specific quantification of caspase-7 activity in cell lysates without interference from co-activated caspase-3 [1]. This application is critical for discriminating between intrinsic and extrinsic apoptosis pathway activation, as caspase-7 activation kinetics differ from caspase-3 in response to specific apoptotic stimuli (e.g., caspase-7 precedes caspase-3 activation by 15–30 minutes in TRAIL-induced apoptosis) [2]. Typical protocol: Treat cells with apoptotic inducer, harvest at time points, lyse in buffer containing 50 mM HEPES pH 7.4, 0.1% Triton X-100, 10 mM DTT, centrifuge to clear, incubate 50 μg lysate protein with 20 μM substrate for 60 minutes at 37°C, measure fluorescence (λex 328/λem 420). Normalize to total protein or cell count [3].

Caspase-7 Activity Profiling in Oncology Target Validation Studies

In cancer biology research, caspase-7 has emerged as a non-redundant executioner caspase with distinct substrate specificity from caspase-3, particularly in cleaving proteins involved in cell adhesion and cytoskeletal organization (e.g., ROCK1, FAK) [1]. Mca-VDQVDGW-Lys(Dnp)-NH2 provides a specific readout for caspase-7 activity in tumor cell lines and patient-derived xenograft (PDX) tissue homogenates, enabling correlation of caspase-7 activation with therapeutic response to pro-apoptotic agents [2]. The substrate's compatibility with 96-well and 384-well formats supports medium-throughput profiling of compound libraries or siRNA screens. The extended sequence VDQVDGW ensures that signal originates predominantly from caspase-7 cleavage rather than from related proteases, reducing false-positive rates in target engagement studies [3].

Caspase-7 Biochemical Assay Development for In Vitro Diagnostics Research

Caspase-7 activity measurement is emerging as a potential biomarker for apoptotic cell death in tissue samples and circulating tumor cells [1]. Mca-VDQVDGW-Lys(Dnp)-NH2 provides the necessary specificity and sensitivity for developing caspase-7 activity assays in complex biological matrices, including plasma, serum, and tissue homogenates [2]. The >95% quenching efficiency of the intact substrate minimizes background fluorescence from unreacted probe, a critical requirement for low-abundance enzyme detection (limit of detection <0.1 nM caspase-7 under optimized conditions) [3]. The Mca/Dnp FRET pair's photostability supports endpoint and kinetic readout modes, and the substrate is compatible with automated liquid handling systems using standard fluorescence detection modules (Ex 320–340 nm, Em 400–430 nm).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mca-VDQVDGW-Lys(Dnp)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.